licarine A

説明

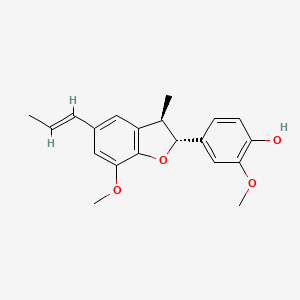

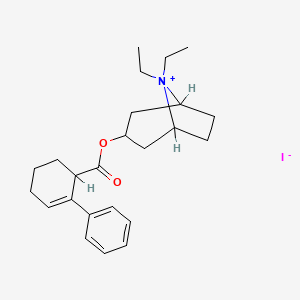

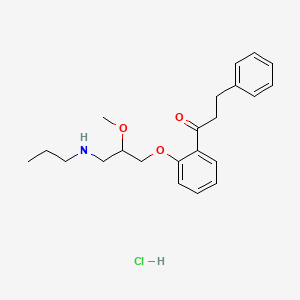

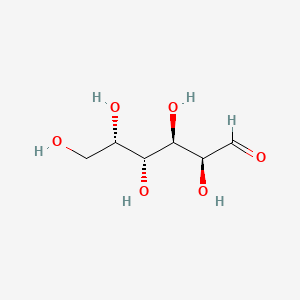

Licarine A is a molecule that contains a total of 48 bonds. There are 26 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic hydroxyl, and 3 ethers (aromatic) .

Synthesis Analysis

Licarine A can be synthesized from isoeugenol using Brassica juncea peroxidase as a biocatalyst . The structure of licarine A was confirmed by mass spectrometer (MS) and nuclear magnetic resonance (NMR) analysis .Molecular Structure Analysis

The molecular formula of licarine A is C20H22O4 . It contains 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . It also has 1 aromatic hydroxyl and 3 aromatic ethers .Physical And Chemical Properties Analysis

Licarine A has a molecular weight of 326.4 g/mol . More specific physical and chemical properties of licarine A are not available in the search results.科学的研究の応用

Medicinal Applications

Licarin A is a natural neolignan compound with a variety of medicinal applications. It has been reported to exhibit cytotoxicity against tumor cells, free-radical scavenging, and neuroprotective activity. These properties make it a potential candidate for the treatment of various health conditions, including cancer and neurodegenerative diseases .

Antiallergic Effects

Research has shown that Licarin A can significantly reduce allergic reactions. It lowers the production of TNF-α and PGD2, as well as the expression of COX-2, which are all involved in inflammatory responses. This suggests that Licarin A may be useful in treating allergies and other conditions associated with inflammation .

Anti-proliferative Effects on Cancer Cells

Licarin A has been studied for its anti-proliferative effects on non-small cell lung cancer cell lines. It inhibits the proliferation of these cells in a dose and time-dependent manner, indicating its potential as an anti-cancer agent .

作用機序

Licarin A, also known as licarine A, is a neolignan, a class of secondary metabolites found in many plant species . It has been shown to possess multi-functional biological properties, ranging from cytotoxicity to antimicrobial activities .

Target of Action

Licarin A has been found to target mast cells , specifically the rat mast cell line RBL-2H3 . These cells play a crucial role in immediate hypersensitivity reactions .

Mode of Action

Licarin A interacts with its targets by inhibiting the release of histamine , tumor necrosis factor-α (TNF-α) , and prostaglandin D2 (PGD2) . It also suppresses the expression of cyclooxygenase-2 (COX-2) . This interaction results in a significant and dose-dependent reduction in TNF-α production .

Biochemical Pathways

Licarin A affects several biochemical pathways. It reduces TNF-α and PGD2 secretion via the inhibition of protein kinase C alpha/beta II (PKCα/βII) and p38 mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in the regulation of inflammatory responses.

Pharmacokinetics

It’s known that the compound’s anti-proliferative and pro-apoptotic abilities are reduced when autophagy is inhibited . This suggests that Licarin A’s bioavailability and effectiveness may be influenced by cellular processes like autophagy .

Result of Action

Licarin A induces cell death by activating autophagy and apoptosis in non-small cell lung cancer cells . It causes G1 arrest, increases Beclin 1 and LC3II levels, and degrades p62, indicating activation of autophagy . Additionally, Licarin A mediated apoptotic cell death is confirmed by MMP loss, increased ROS, cleaved PARP, and decreased pro-caspase3 .

Action Environment

The action of Licarin A can be influenced by environmental factors. For instance, the compound’s anti-inflammatory effects have been observed in lipopolysaccharide-stimulated RAW264.7 cells . This suggests that the inflammatory environment can influence the compound’s action and efficacy .

特性

IUPAC Name |

2-methoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDOFWOJEDZPCF-OTBILJLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317696 | |

| Record name | (-)-Licarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Licarin A | |

CAS RN |

51020-86-1 | |

| Record name | (-)-Licarin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51020-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licarin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Licarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2E)-3-phenylprop-2-en-1-yl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide](/img/structure/B1675203.png)

![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)

![6-Ethyl-4-(trifluoromethyl)-1,2,6,7,8,9-hexahydropyrido[3,2-g]quinolin-2-one](/img/structure/B1675209.png)

![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)

![3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane](/img/structure/B1675211.png)

![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)

![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)